![molecular formula C7H9NO3S B2395152 [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 2091750-70-6](/img/structure/B2395152.png)
[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol
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Overview
Description
1,3-Dioxolan-2-ylmethanol is a type of organic compound that contains a 1,3-dioxolane ring . This structure is a cyclic acetal, and it is often used as a protecting group in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol, involves the formation of an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .
Molecular Structure Analysis
The molecular structure of 1,3-Dioxolan-2-ylmethanol consists of a 1,3-dioxolane ring attached to a methanol group . The molecular formula is C4H8O3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For 1,3-Dioxolan-2-ylmethanol, the molecular formula is C4H8O3, and the average mass is 104.104 Da .
Scientific Research Applications
Chelation-Controlled Synthesis
[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This process involves bidentate chelation-controlled alkylation of glycolate enolate, highlighting its role in enhancing selectivity and control in synthetic organic chemistry (Jung, Ho, & Kim, 2000).
Catalysis in Glycerol Conversion
The compound has been involved in catalysis research, particularly in the acid-catalysed condensation of glycerol with various aldehydes. This reaction is crucial for converting glycerol, a renewable material, into potential novel platform chemicals like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. Such transformations are essential for creating precursors for derivatives like 1,3-propanediol, which have numerous industrial applications (Deutsch, Martin, & Lieske, 2007).
Aggregation and Molecular Interaction Studies
Spectroscopic studies have leveraged [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol derivatives to investigate molecular aggregation and solvent effects. These studies provide valuable insights into the intermolecular interactions and aggregation behavior of these compounds in different solvents, contributing to our understanding of their chemical behavior in various environments (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Crystallography and Molecular Configuration
Research into the crystal structure and molecular configuration of [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol-related compounds provides valuable information about their stereochemistry. This includes studying their crystalline form, molecular orientation, and intermolecular interactions, which are pivotal in the development and understanding of new materials and their properties (Li, Wang, & Chen, 2001).
Safety and Hazards
properties
IUPAC Name |
[2-(1,3-dioxolan-2-yl)-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-3-5-4-12-6(8-5)7-10-1-2-11-7/h4,7,9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDCMDPDYLGKSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC(=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol |
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